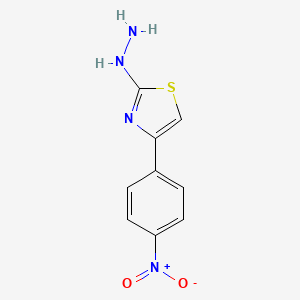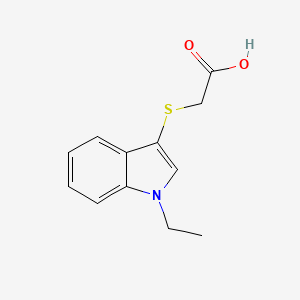
Acide (1-éthyl-1H-indol-3-ylsulfanyl)acétique
Vue d'ensemble
Description
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid: is an organic compound featuring an indole ring substituted with an ethyl group at the nitrogen atom and a sulfanyl-acetic acid moiety at the third position
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Signal Transduction: May play a role in modulating biological pathways involving indole derivatives.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: May be used in the development of agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with indole, which is then functionalized to introduce the ethyl group at the nitrogen atom.
Ethylation: The nitrogen atom of indole is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfanylation: The next step involves the introduction of the sulfanyl group at the third position of the indole ring. This can be achieved by reacting the ethylated indole with thioglycolic acid under acidic conditions.
Oxidation: The final step involves the oxidation of the thiol group to form the sulfanyl-acetic acid moiety. This can be done using oxidizing agents such as hydrogen peroxide or sodium periodate.
Industrial Production Methods
Industrial production of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism by which (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the sulfanyl-acetic acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
(1-Methyl-1H-indol-3-ylsulfanyl)-acetic acid: Similar structure but with a methyl group instead of an ethyl group.
(1-Propyl-1H-indol-3-ylsulfanyl)-acetic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This slight variation can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic profile.
Propriétés
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-13-7-11(16-8-12(14)15)9-5-3-4-6-10(9)13/h3-7H,2,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJJISRIJIKCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396241 | |
| Record name | (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883539-49-9 | |
| Record name | (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)
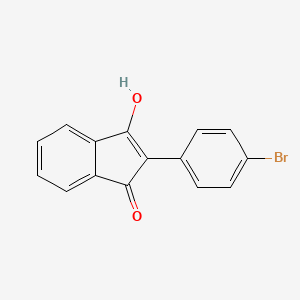

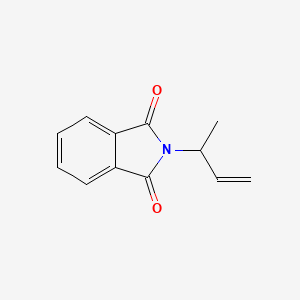

![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)
![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
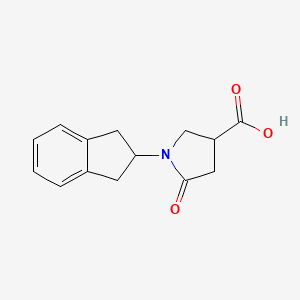
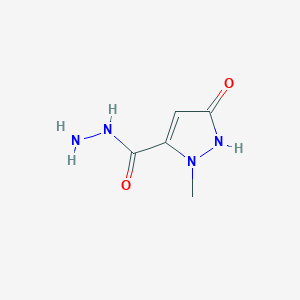
![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)



